

The Pivotal Role of Phosphatidic Acid Signaling Across Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidic acid (PA) is a fundamental signaling lipid that acts as a critical node in a multitude of cellular processes, including cell proliferation, differentiation, survival, and membrane trafficking. The cellular levels of PA are tightly regulated by a network of enzymes that either synthesize or degrade it. The expression patterns of these enzymes vary significantly across different tissues, dictating the tissue-specific roles of PA signaling and presenting unique opportunities for therapeutic intervention in various diseases, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the expression of key enzymes involved in PA signaling in different human tissues, detailed experimental protocols for their analysis, and visualization of the core signaling pathways.

Data Presentation: Expression of Key Enzymes in Phosphatidic Acid Signaling

The following tables summarize the mRNA and protein expression levels of the primary enzymes responsible for the synthesis and degradation of phosphatidic acid across a range of human tissues. The data is compiled from consensus datasets, including The Human Protein Atlas, which integrates RNA-sequencing data and antibody-based protein profiling.

Data Interpretation Key:

- RNA (nTPM): Normalized Transcripts Per Million. This is a semi-quantitative measure of mRNA expression.
- Protein (IHC): Immunohistochemistry staining levels. This is a qualitative assessment of protein expression, categorized as High, Medium, Low, or Not detected.

Phospholipase D (PLD) Isoforms

PLDs catalyze the hydrolysis of phosphatidylcholine (PC) to generate PA.

Gene	Tissue	RNA (nTPM)	Protein (IHC)
PLD1	Adipose Tissue	15.3	Medium
Brain	25.1	Medium	
Heart Muscle	12.8	Medium	
Kidney	18.9	Medium	
Liver	9.7	Low	-
Lung	22.4	Medium	-
Spleen	35.6	High	-
PLD2	Brain	30.2	Medium
Esophagus	85.1	High	
Heart Muscle	10.5	Low	-
Liver	3.4	Not detected	-
Lung	15.7	Low	-
Spleen	28.9	Medium	

Diacylglycerol Kinase (DGK) Isoforms

DGKs phosphorylate diacylglycerol (DAG) to produce PA.

Gene	Tissue	RNA (nTPM)	Protein (IHC)
DGKA	Brain	12.5	Medium
Lymph Node	45.1	High	
Spleen	38.2	High	-
Thymus	65.8	High	_
Tonsil	55.3	High	
DGKE	Testis	40.1	High
Brain	5.2	Low	
Kidney	8.9	Low	
DGKI	Brain	60.7	High
Retina	25.4	Medium	
DGKQ	Brain	35.6	Medium
Retina	28.1	Medium	

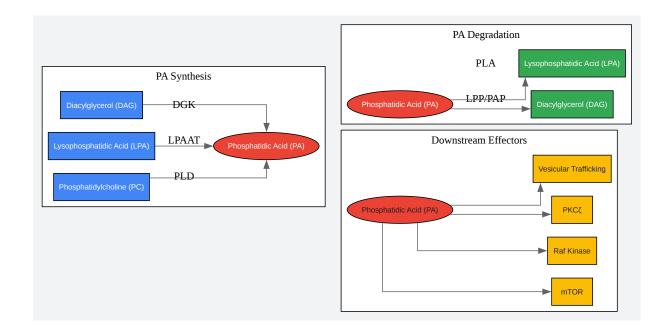
Lysophosphatidic Acid Acyltransferase (LPAAT/AGPAT) Isoforms

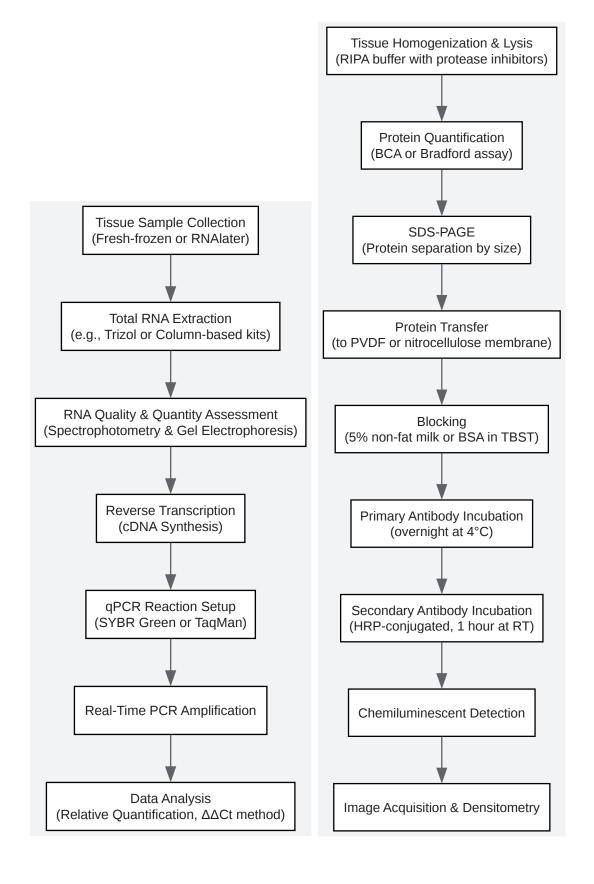
LPAATs (also known as AGPATs) acylate lysophosphatidic acid (LPA) to form PA.

Gene	Tissue	RNA (nTPM)	Protein (IHC)
AGPAT1 (LPAAT-α)	Skeletal Muscle	28.4	High
Adipose Tissue	20.1	Medium	
Heart Muscle	15.7	Medium	-
Testis	25.3	High	-
AGPAT2 (LPAAT-β)	Liver	45.2	High
Adipose Tissue	30.9	High	
Heart Muscle	22.6	Medium	

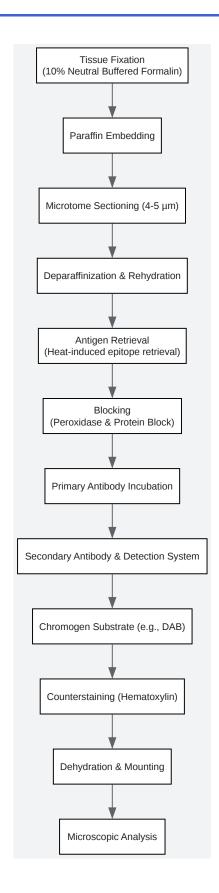
Lipid Phosphate Phosphatase (LPP/PLPP) Isoforms

LPPs (also known as PLPPs) are a major class of phosphatidic acid phosphatases (PAPs) that dephosphorylate PA to DAG.


Gene	Tissue	RNA (nTPM)	Protein (IHC)
PLPP1 (LPP1)	Prostate	150.2	High
Kidney	80.5	High	
Liver	65.3	Medium	
Placenta	95.1	High	
PLPP2 (LPP2)	Gastrointestinal tract	75.8	High
Gallbladder	90.1	High	
Pancreas	60.7	Medium	
PLPP3 (LPP3)	Lung	120.4	High
Placenta	150.9	High	
Smooth Muscle	110.2	High	_


Signaling Pathways

The generation and degradation of phosphatidic acid are central to cellular signaling. Below are diagrams illustrating the main enzymatic pathways controlling PA levels.



Click to download full resolution via product page

• To cite this document: BenchChem. [The Pivotal Role of Phosphatidic Acid Signaling Across Human Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029166#proto-pa-expression-in-different-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com